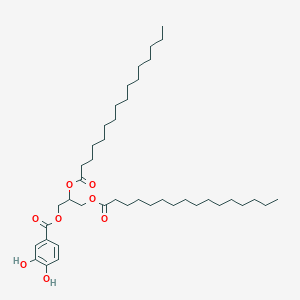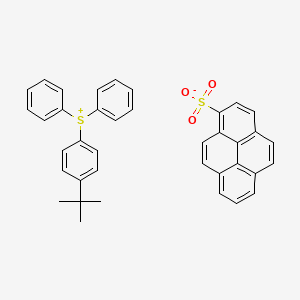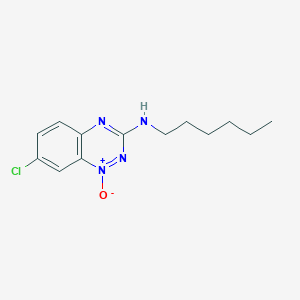![molecular formula C24H20N2O2S2 B14174211 2,2'-disulfanediylbis[N-(naphthalen-1-yl)acetamide] CAS No. 4607-10-7](/img/structure/B14174211.png)
2,2'-disulfanediylbis[N-(naphthalen-1-yl)acetamide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Disulfanediylbis[N-(naphthalen-1-yl)acetamide] is a chemical compound with the molecular formula C24H20N2O2S2. It consists of two naphthalene rings connected by a disulfide bridge and acetamide groups.
Vorbereitungsmethoden
The synthesis of 2,2’-disulfanediylbis[N-(naphthalen-1-yl)acetamide] typically involves the reaction of naphthylamine derivatives with disulfide-containing reagents under specific conditions. One common method includes the use of naphthylamine and disulfide chloride in the presence of a base to facilitate the formation of the disulfide bridge. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at room temperature or slightly elevated temperatures .
Analyse Chemischer Reaktionen
2,2’-Disulfanediylbis[N-(naphthalen-1-yl)acetamide] undergoes various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The disulfide bridge can be reduced to thiols using reducing agents such as dithiothreitol or sodium borohydride.
Substitution: The acetamide groups can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to form substituted derivatives
Wissenschaftliche Forschungsanwendungen
2,2’-Disulfanediylbis[N-(naphthalen-1-yl)acetamide] has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s disulfide bridge makes it useful in studying redox reactions and protein folding mechanisms.
Industry: It can be used in the production of polymers, dyes, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2,2’-disulfanediylbis[N-(naphthalen-1-yl)acetamide] involves its ability to undergo redox reactions due to the presence of the disulfide bridge. This allows it to interact with various molecular targets, including proteins and enzymes, by forming or breaking disulfide bonds. These interactions can affect the structure and function of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
2,2’-Disulfanediylbis[N-(naphthalen-1-yl)acetamide] can be compared to other disulfide-containing compounds such as:
2,2’-Disulfanediylbis(n-sec-butylbenzamide): Similar in structure but with different substituents on the benzamide groups, leading to different chemical and biological properties.
2,2’-Disulfanediylbis(N-methylethan-1-amine) dihydrochloride: Contains a disulfide bridge but with different amine groups, affecting its reactivity and applications.
(Naphthalen-1-yl-selenyl)acetic acid derivatives: Similar naphthalene structure but with selenium instead of sulfur, leading to different redox properties and biological activities.
Eigenschaften
CAS-Nummer |
4607-10-7 |
|---|---|
Molekularformel |
C24H20N2O2S2 |
Molekulargewicht |
432.6 g/mol |
IUPAC-Name |
N-naphthalen-1-yl-2-[[2-(naphthalen-1-ylamino)-2-oxoethyl]disulfanyl]acetamide |
InChI |
InChI=1S/C24H20N2O2S2/c27-23(25-21-13-5-9-17-7-1-3-11-19(17)21)15-29-30-16-24(28)26-22-14-6-10-18-8-2-4-12-20(18)22/h1-14H,15-16H2,(H,25,27)(H,26,28) |
InChI-Schlüssel |
LYQLPQOWFAZZBD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CSSCC(=O)NC3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N'-bis[(E)-(2-nitrophenyl)methylidene]biphenyl-4,4'-diamine](/img/structure/B14174138.png)



![1-{4-[(4'-Methyl[1,1'-biphenyl]-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B14174162.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 2-bromo-6,7-dihydro-6-oxo-, 1,1-dimethylethyl ester](/img/structure/B14174163.png)
![4H-Pyrano[2,3-d]pyrimidine-4,7(3H)-dione, 5-(3-cyclopropylpropyl)-2-(difluoromethyl)-](/img/structure/B14174166.png)

![1,1'-[Decane-1,10-diylbis(oxy)]bis(3,4-difluorobenzene)](/img/structure/B14174180.png)
![N-[2-(4-Chlorophenoxy)phenyl]piperidin-4-amine](/img/structure/B14174187.png)

![2-(Benzo[d]oxazol-2-ylthio)propanamide](/img/structure/B14174195.png)

